molecular formula C10H12FNO B13050304 (S)-8-Fluoro-7-methylchroman-4-amine

(S)-8-Fluoro-7-methylchroman-4-amine

Cat. No.: B13050304
M. Wt: 181.21 g/mol
InChI Key: OSHHWEISWDRRCI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-8-Fluoro-7-methylchroman-4-amine is a chiral compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a methyl group in the chroman structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Fluoro-7-methylchroman-4-amine typically involves several steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Fluoro-7-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted chroman derivatives.

Scientific Research Applications

(S)-8-Fluoro-7-methylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-8-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-8-Fluoro-7-methylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    (S)-8-Fluoro-7-methylchroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    (S)-8-Fluoro-7-methylchroman-4-thiol: Contains a thiol group instead of an amine.

Uniqueness

(S)-8-Fluoro-7-methylchroman-4-amine is unique due to the presence of both a fluorine atom and an amine group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4S)-8-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3,8H,4-5,12H2,1H3/t8-/m0/s1

InChI Key

OSHHWEISWDRRCI-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CCO2)N)F

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.